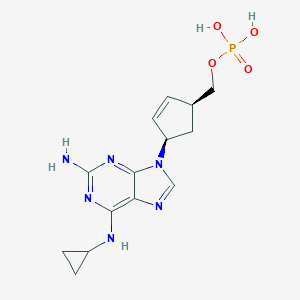

Abacavir 5'-phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N6O4P/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H2,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBOXVWMECPEJS-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332856 | |

| Record name | Abacavir 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136470-77-4 | |

| Record name | Abacavir 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abacavir 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6AN9D95R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Synthesis of Abacavir 5'-Phosphate for Research Applications

Abstract

Abacavir is a potent carbocyclic nucleoside analogue reverse transcriptase inhibitor (NRTI) central to combination antiretroviral therapy for HIV-1.[][2] As a prodrug, its therapeutic efficacy is contingent upon intracellular enzymatic conversion to the active metabolite, carbovir 5'-triphosphate (CBV-TP).[][3][4] The initial phosphorylation to Abacavir 5'-monophosphate is a critical, and often rate-limiting, step in this bioactivation pathway.[5][6] Consequently, direct access to high-purity Abacavir 5'-phosphate is indispensable for a range of research applications, including the kinetic analysis of subsequent phosphorylation steps, the development of novel phosphoramidate prodrugs, and its use as an analytical standard in metabolic studies. This guide provides a comprehensive overview of robust chemical methodologies for the in vitro synthesis, purification, and characterization of this compound, designed for researchers in drug development and virology.

Introduction: The Rationale for Chemical Synthesis

Abacavir exerts its antiviral effect by terminating the elongation of the viral DNA chain.[4][7] This action is mediated by its triphosphate form, which competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation by HIV reverse transcriptase.[4][8] The intracellular activation cascade begins with the phosphorylation of the 5'-hydroxyl group of Abacavir by adenosine phosphotransferase to yield Abacavir 5'-monophosphate.[2][9][10] This is followed by deamination to carbovir 5'-monophosphate (CBV-MP) and two subsequent phosphorylation steps to the active CBV-TP.[3][8]

Relying on cellular systems to generate the monophosphate for research purposes is inefficient and yields complex mixtures that are difficult to quantify. Direct chemical synthesis provides an unambiguous route to obtaining pure, stable, and well-characterized this compound, thereby bypassing the biological complexities and enzymatic limitations of the initial phosphorylation step.[5][6]

Caption: Intracellular metabolic activation of Abacavir. This guide focuses on the direct in vitro synthesis of Abacavir 5'-Monophosphate.

Strategic Approaches to Nucleoside Phosphorylation

The synthesis of nucleoside monophosphates can be broadly categorized into two strategies: enzymatic and chemical.

-

Enzymatic Synthesis: This biomimetic approach utilizes isolated kinases (e.g., nucleoside kinases) and a phosphate donor like ATP. While offering high regioselectivity for the 5'-hydroxyl group, this method is often constrained by the high cost, limited availability, and narrow substrate specificity of suitable enzymes.[11]

-

Chemical Synthesis: Chemical methods offer greater versatility and scalability. They involve the reaction of a nucleoside with a phosphorylating agent. The primary challenge lies in achieving regioselectivity and managing the reactivity of the phosphorylating agent, which often necessitates the use of protecting groups. Prominent chemical strategies include the phosphoramidite, H-phosphonate, and phosphotriester approaches.[12][13]

This guide will focus on the H-phosphonate method , a reliable and widely adopted strategy that offers a good balance of reactivity and stability, making it well-suited for synthesizing nucleoside monophosphates like this compound.[14][15]

Caption: Overview of primary synthetic routes to this compound.

Detailed Protocol: H-Phosphonate Synthesis of this compound

This protocol details a robust procedure for the phosphorylation of Abacavir using diphenyl H-phosphonate (DPHP), followed by oxidative deprotection.

Rationale of the H-Phosphonate Method

The H-phosphonate approach involves two key stages. First, the 5'-hydroxyl group of the nucleoside reacts with an H-phosphonate source, like DPHP, in a transesterification reaction to form a nucleoside H-phosphonate diester.[14] This intermediate is relatively stable. The second stage involves the oxidation of the P(III) center to the P(V) phosphate, typically using iodine and water, which also facilitates the removal of the protecting groups (e.g., phenyl groups). This method avoids highly reactive and moisture-sensitive chlorinated phosphorus reagents.[13]

Experimental Workflow

Caption: Step-by-step workflow for the H-phosphonate synthesis of this compound.

Step-by-Step Methodology

Materials and Reagents:

-

Abacavir (free base)

-

Diphenyl H-phosphonate (DPHP)

-

Anhydrous Pyridine

-

Iodine (I₂)

-

Triethylamine (TEA)

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

-

Deionized water

-

Solvents for HPLC (e.g., Acetonitrile, Triethylammonium acetate buffer)

Protocol:

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Dissolve Abacavir (1.0 equiv.) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and septum. The concentration should be approximately 0.1 M.

-

-

Phosphonylation:

-

To the stirred solution of Abacavir, add diphenyl H-phosphonate (DPHP, ~3.0 equiv.) dropwise at room temperature. The excess DPHP drives the transesterification equilibrium towards the product.[13]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours. A new spot corresponding to the H-phosphonate diester intermediate should appear.

-

-

Oxidation and Deprotection:

-

Prepare a solution of iodine (I₂, ~5.0 equiv.) in a mixture of pyridine and water (e.g., 98:2 v/v).

-

Cool the reaction flask to 0 °C in an ice bath.

-

Slowly add the iodine solution to the reaction mixture. The dark color of iodine should persist, indicating an excess. The iodine oxidizes the P(III) H-phosphonate to a P(V) phosphate intermediate. The water present facilitates the hydrolysis of the phenyl protecting groups.

-

Stir the reaction at room temperature for 1-2 hours.

-

-

Work-up and Isolation:

-

Quench the excess iodine by adding a few drops of aqueous sodium thiosulfate solution until the dark color disappears.

-

Concentrate the reaction mixture under reduced pressure to remove the pyridine.

-

Add water to the residue and wash several times with diethyl ether or MTBE to remove phenol and other organic-soluble byproducts.

-

Lyophilize the aqueous layer to obtain the crude this compound as a salt (e.g., pyridinium or triethylammonium salt after buffer exchange).

-

Purification and Characterization

Purification of the highly polar this compound from the crude mixture is critical and is best achieved using High-Performance Liquid Chromatography (HPLC).

Purification Protocol (HPLC)

-

Method: Anion-exchange or reverse-phase ion-pairing HPLC are suitable. For the latter:

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm).

-

Mobile Phase A: 50 mM Triethylammonium acetate (TEAA) buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 25% B over 30 minutes.

-

Detection: UV at 254 nm and 286 nm.

-

Procedure: Dissolve the crude product in water/Mobile Phase A, filter, and inject onto the column. Collect fractions corresponding to the main product peak. Pool the relevant fractions and lyophilize multiple times with water to remove the volatile buffer, yielding the purified product as a triethylammonium salt.

Analytical Characterization

Confirmation of the product's identity and purity requires spectroscopic analysis.

| Parameter | Technique | Expected Result |

| Molecular Mass | ESI-MS (Negative Mode) | Expected [M-H]⁻ at m/z 365.11 |

| Structure & Purity | ¹H NMR, ¹³C NMR | Spectra consistent with Abacavir structure, with shifts in the cyclopentene ring protons adjacent to the CH₂-O-P group. |

| Phosphorylation | ³¹P NMR | A characteristic singlet peak around 0-5 ppm, confirming the presence of a monophosphate group. |

| Purity | Analytical HPLC | >95% purity, assessed by peak area integration. |

Note: The exact chemical shifts in NMR will depend on the solvent and counter-ion.

Table 1: Key Analytical Data for Characterization of this compound (CAS: 136470-77-4, Formula: C₁₄H₁₉N₆O₄P).[16]

Conclusion

The H-phosphonate method provides a reliable and scalable pathway for the in vitro synthesis of this compound. This guide offers a detailed, field-proven protocol that enables researchers to produce this critical metabolite with high purity. Access to synthetic this compound is fundamental for quantitative biochemical assays, mechanistic studies of HIV drug resistance, and the rational design of next-generation antiretroviral agents. The self-validating nature of the described synthesis, purification, and characterization workflow ensures the generation of a high-quality reagent suitable for the most demanding research applications.

References

- Dahan, A., Gati, I., & Lerman, L. (2007). Synthesis and evaluation of an AZT-monophosphate prodrug incorporating an HIV-protease substrate fragment as a specific drug delivery system. PubMed.

- de Miranda, P., & Pereira, S. (2010). Main metabolic pathways of abacavir in humans.

- Benchchem. (n.d.).

- Immunopaedia. (n.d.). Abacavir chemical structure. Immunopaedia.

- Sriram, D., Yogeeswari, P., Srichakravarthy, N., & Bal, T. R. (2005). Synthesis of zidovudine prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS. Bioorganic & Medicinal Chemistry Letters.

- Patsnap Synapse. (2024). What is the mechanism of Abacavir Sulfate?.

- Shruthi, V., Wang, R. R., Preethi, S., et al. (2009). Synthesis of Zidovudine Derivatives with Anti-HIV-1 and Antibacterial Activities. Nucleosides, Nucleotides and Nucleic Acids.

- Van Rompay, A. R., Johansson, M., & Karlsson, A. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics.

- Cafferty, B. J., Fialho, D. M., & Krishnamurthy, R. (2023).

- PharmGKB. (n.d.). Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.

- Aggarwal, S. K., Gogu, S. R., Rangan, S. R. S., & Agrawal, K. C. (1990). Synthesis and biological evaluation of prodrugs of zidovudine. Journal of Medicinal Chemistry.

- Current Protocols in Nucleic Acid Chemistry. (2004).

- Osterman, A., Schlichting, I., & Lavie, A. (2004). Structural Requirements for Efficient Phosphorylation of Nucleotide Analogs by Human Thymidylate Kinase. Mini-Reviews in Medicinal Chemistry.

- Guryev, A. A., et al. (2022).

- BOC Sciences. (n.d.). Abacavir Impurities. BOC Sciences.

- EP1857458A1 - Process for the preparation of abacavir. (2007).

- McGuigan, C., et al. (1993). Synthesis and anti-HIV evaluation of some phosphoramidate derivatives of AZT: studies on the effect of chain elongation on biological activity. Antiviral Chemistry & Chemotherapy.

- De Graaf, C., & Schwartz, A. W. (2005). A hypothetical pathway starting with a nucleoside phosphite, leading to the formation of nucleoside-3'–5' H-phosphonate linkages.

- Kaczmarek, R., & Stawinski, J. (2017).

- Jayaro, G., et al. (2021). Synthesis pathway for novel phosphorylated abacavir derivatives.

- EP1939196A1 - Process for the preparation of abacavir. (2008).

- Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry.

- Perigaud, C., et al. (2012).

- Vince, R., & Hua, M. (1990). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry.

- Glen Research. (n.d.).

- Martin, M. A., et al. (2014).

- Eppakayala, L. (2015). Synthesis and characterization of potent Abacavir impurities.

- VIVAN Life Sciences. (n.d.).

- Benchchem. (n.d.). In Vitro Antiviral Activity of Abacavir: A Technical Guide. Benchchem.

- EP1905772A1 - Process for the preparation of abacavir. (2008).

- Yusuf, F. S., et al. (2016). ABACAVIR LOADED NANOPARTICLES: PREPARATION, PHYSICOCHEMICAL CHARACTERIZATION AND IN VITRO EVALUATION. Universal Journal of Pharmaceutical Research.

Sources

- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 5. The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. immunopaedia.org.za [immunopaedia.org.za]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. ClinPGx [clinpgx.org]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]

- 15. glenresearch.com [glenresearch.com]

- 16. vivanls.com [vivanls.com]

Mechanism of Abacavir 5'-Phosphate Formation in Lymphocytes: A Guide for Researchers

An In-Depth Technical Guide

Abstract

Abacavir, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the management of HIV-1 infection, functions as a prodrug requiring intracellular metabolic activation to exert its antiviral effect.[1][2] The initial phosphorylation to Abacavir 5'-phosphate is the pivotal and often rate-limiting step in its bioactivation cascade.[3] This guide provides a detailed exploration of the enzymatic machinery within lymphocytes responsible for this critical transformation. We will dissect the primary metabolic pathway, elucidate the roles of key cellular enzymes, present validated experimental protocols for quantifying metabolite formation and enzyme activity, and offer insights into the causality behind these methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Abacavir's intracellular activation.

Introduction: The Imperative of Intracellular Activation

Abacavir (ABC) is a carbocyclic 2'-deoxyguanosine analogue that, upon conversion to its active triphosphate metabolite, carbovir triphosphate (CBV-TP), potently inhibits HIV reverse transcriptase.[4][5] Like other NRTIs, Abacavir's therapeutic efficacy is entirely dependent on its ability to be recognized and processed by host cell enzymes within the target lymphocytes.[6][7] The drug readily crosses the cell membrane via passive diffusion due to its lipophilic yet water-soluble nature.[8][9] Once inside the lymphocyte's cytosol, it must undergo a series of three phosphorylation steps. The first of these, the formation of Abacavir 5'-monophosphate (ABC-MP), is the gateway to the entire activation pathway. Understanding the enzymes that govern this initial step is paramount for comprehending its mechanism of action, predicting potential drug-drug interactions, and investigating mechanisms of resistance.

The Core Mechanism: The First Phosphorylation of Abacavir

The conversion of the parent drug, Abacavir, into its 5'-monophosphate form is the first committed step in its intracellular anabolic pathway. This process is exclusively carried out by cytosolic enzymes.

The Primary Catalyst: Adenosine Phosphotransferase (ADK)

The principal enzyme identified as responsible for the initial phosphorylation of Abacavir is adenosine phosphotransferase, also known as adenosine kinase (ADK).[9][10][11] In its physiological role, ADK salvages adenosine by converting it to adenosine monophosphate (AMP). Abacavir's structural similarity to purine nucleosides allows it to serve as a substrate for ADK, which transfers a phosphate group from ATP to the 5'-hydroxyl position of Abacavir, yielding Abacavir 5'-monophosphate.

This enzymatic step is of critical importance because its efficiency can dictate the overall rate of formation of the active CBV-TP.[3] No di- or triphosphates of Abacavir itself have been detected in cells, underscoring the rapid subsequent conversion of ABC-MP.[9][10]

A Potential Secondary Contributor: Cytosolic 5'-Nucleotidase II (cN-II)

While ADK is the primary actor, the complexity of cellular metabolism suggests potential alternative pathways. Cytosolic 5'-nucleotidase II (cN-II), an enzyme that regulates intracellular purine nucleotide pools, also possesses phosphotransferase activity.[12] It is known to phosphorylate various antiviral and antitumor nucleoside analogues.[12] Specifically, cN-II can catalyze the transfer of a phosphate group from a nucleoside monophosphate (like IMP or GMP) to a nucleoside acceptor. Given that cN-II can phosphorylate carbovir (the nucleoside core of Abacavir's active form), its potential contribution to the direct phosphorylation of Abacavir warrants consideration, particularly under conditions where ADK activity may be altered or saturated.[12] Investigating the relative contributions of ADK and cN-II could provide deeper insights into cell-type specific variations in Abacavir activation.

The Subsequent Activation Cascade

Following its formation, Abacavir 5'-monophosphate is not further phosphorylated. Instead, it is rapidly converted by a cytosolic deaminase into (-)-carbovir 5'-monophosphate (CBV-MP).[8][9][10] This intermediate is then sequentially phosphorylated by guanylate kinase (GUK1) and other cellular kinases to form carbovir 5'-diphosphate (CBV-DP) and finally the active antiviral agent, carbovir 5'-triphosphate (CBV-TP).[9][10]

The diagram below illustrates the complete intracellular activation pathway.

Methodologies for Studying Abacavir Phosphorylation

To rigorously investigate the formation of this compound, a combination of precise analytical chemistry and robust enzymatic assays is required. The protocols described below represent a self-validating system, incorporating necessary controls to ensure data integrity.

Protocol 1: Quantification of Intracellular this compound via LC-MS/MS

Causality of Method Choice: The intracellular concentrations of nucleoside analogues and their phosphorylated metabolites are typically very low.[3] Therefore, a highly sensitive and selective analytical method is required. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering superior detection limits and the ability to distinguish the analyte from a complex cellular matrix.[3][13]

Methodology:

-

Lymphocyte Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. This is a standard method for obtaining a lymphocyte-rich population.

-

Wash the isolated PBMCs twice with ice-cold phosphate-buffered saline (PBS) to remove plasma contaminants.

-

Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).

-

-

Cell Culture and Drug Incubation:

-

Culture PBMCs (e.g., 5-10 x 10⁶ cells/condition) in appropriate media (e.g., RPMI-1640) and incubate with the desired concentration of Abacavir for a specified time course (e.g., 2, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet three times with ice-cold PBS to remove extracellular drug.

-

Lyse the cells and extract metabolites by adding 200 µL of ice-cold 70% methanol containing an internal standard (e.g., a stable isotope-labeled analogue or another NRTI phosphate not present in the experiment). The internal standard is critical for correcting for extraction loss and matrix effects.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 30 minutes, followed by centrifugation at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Carefully transfer the supernatant (containing the intracellular metabolites) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

Inject a defined volume (e.g., 10 µL) onto a reverse-phase C18 column.[14][15]

-

Perform chromatographic separation using a gradient elution. A typical mobile phase would be:

-

Detect the parent ion of this compound and a specific product ion using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions (m/z) for the analyte and internal standard must be optimized beforehand.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of an this compound analytical standard spiked into a matrix from untreated cells.

-

Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[13]

-

Protocol 2: In Vitro Enzyme Activity Assay

Causality of Method Choice: To confirm the enzymatic source of phosphorylation and to study its kinetics, an in vitro assay using cell lysates or purified recombinant enzymes is essential. This allows for the direct measurement of product formation under controlled conditions, free from the complexities of a whole-cell environment.

Methodology:

-

Enzyme Source Preparation:

-

Cell Lysate: Prepare a cytosolic fraction (S9) from untreated lymphocytes. Homogenize cells in a hypotonic buffer, centrifuge to remove nuclei and mitochondria, and collect the supernatant. Determine the total protein concentration of the lysate using a BCA or Bradford assay.[16]

-

Recombinant Enzyme: Use purified, commercially available human recombinant ADK or cN-II for more specific kinetic studies.

-

-

Reaction Mixture Setup:

-

In a microcentrifuge tube, prepare the reaction mixture. A typical setup is outlined in the table below. Include a "No Enzyme" control to check for non-enzymatic phosphorylation and a "No Substrate" control to establish baseline.

-

| Component | Final Concentration | Purpose |

| Tris-HCl Buffer (pH 7.4) | 50 mM | Maintain physiological pH |

| MgCl₂ | 5 mM | Cofactor for kinase activity |

| ATP | 2 mM | Phosphate donor |

| Abacavir | Variable (for kinetics) or fixed | Substrate |

| Enzyme Source | 10-50 µg lysate protein or X units of recombinant enzyme | Catalyst |

| Total Volume | 100 µL |

-

Enzymatic Reaction:

-

Pre-warm the mixture (without enzyme) to 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C. The reaction time should be within the linear range of product formation (e.g., 15, 30, 60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.

-

-

Analysis:

-

Centrifuge the stopped reaction mixture to pellet precipitated protein.

-

Analyze the supernatant for the formation of this compound using the LC-MS/MS method described in Protocol 1.

-

The workflow for these experimental procedures is visualized below.

Data Presentation & Interpretation

Quantitative data from these experiments should be summarized for clarity. When performing kinetic analysis (Protocol 2) by varying the Abacavir concentration, the results can be used to determine key enzymatic parameters.

Table 1: Example Kinetic Parameters for Abacavir Phosphorylation

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

| Lymphocyte Cytosol | Value to be determined | Value to be determined |

| Recombinant ADK | Value to be determined | Value to be determined |

| Recombinant cN-II | Value to be determined | Value to be determined |

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for Abacavir.

-

Vₘₐₓ (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Comparing these parameters between different enzymes can reveal which is more efficient at phosphorylating Abacavir at physiologically relevant concentrations.

Conclusion and Future Perspectives

The formation of this compound is the critical entry point for the drug's bioactivation in lymphocytes, a process predominantly catalyzed by adenosine phosphotransferase (ADK). The methodologies outlined in this guide provide a robust framework for researchers to quantify this metabolite and characterize the enzymes responsible. Future research should focus on the relative contributions of ADK and other potential phosphotransferases like cN-II in different T-cell subsets and in the context of antiretroviral resistance. A deeper understanding of this fundamental metabolic step will continue to inform the development of more effective and safer nucleoside analogue therapies.

References

-

Abacavir Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx . Source: ClinPGx.

-

Main metabolic pathways of abacavir in humans . Source: ResearchGate.

-

Abacavir Pharmacogenetics – From Initial Reports to Standard of Care . Source: National Institutes of Health (NIH).

-

PharmGKB summary: abacavir pathway . Source: National Institutes of Health (NIH).

-

What is the mechanism of Abacavir Sulfate? . Source: Patsnap Synapse.

-

Abacavir . Source: Wikipedia.

-

Human cytosolic 5'-nucleotidase II . Source: NOVOCIB.

-

Enantiomerically Pure Phosphonated Carbocyclic 2'-Oxa-3'-Azanucleosides: Synthesis and Biological Evaluation . Source: National Institutes of Health (NIH).

-

LC Method for the Determination of Abacavir in Human Plasma for Pharmacokinetic Studies . Source: ResearchGate.

-

The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation . Source: MDPI.

-

Application Note: Determination of Abacavir and its Metabolites by LC-MS/MS . Source: BenchChem.

-

5'-Nucleotidase (CD73) Activity Assay Kit (Colorimetric) . Source: Sigma-Aldrich.

-

Cytosolic 5′-Nucleotidase II Is a Sensor of Energy Charge and Oxidative Stress: A Possible Function as Metabolic Regulator . Source: National Institutes of Health (NIH).

-

METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ABACAVIR, LAMIVUDINE & DOLUTEGRAVIR BY RP-HPLC METHOD . Source: World Journal of Pharmaceutical and Medical Research.

-

Stability Indicating RP-HPLC Method Development and Validation for Determination of Abacavir Sulphate in Tablet Dosage Form . Source: IJPPR.

-

Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate . Source: Journal of Applied Pharmaceutical Science.

-

Abacavir - StatPearls . Source: National Institutes of Health (NIH).

-

Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites . Source: OmicsOnline.

-

Metabolic events in HIV-infected patients using abacavir are associated with erythrocyte inosine triphosphatase activity . Source: Oxford Academic.

-

Unlocking the Mystery of Abacavir Hypersensitivity: The Power of Genetic Testing . Source: A-Z of Genetic Testing.

-

Cryptic phosphorylation in nucleoside natural product biosynthesis . Source: National Institutes of Health (NIH).

-

The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS . Source: PubMed.

-

Abacavir pharmacogenetics--from initial reports to standard of care . Source: PubMed.

-

5'-Nucleotidase Assay Kit (5'-NT) . Source: WELDON BIOTECH.

Sources

- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Abacavir pharmacogenetics--from initial reports to standard of care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 5. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomerically Pure Phosphonated Carbocyclic 2'-Oxa-3'-Azanucleosides: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. Human cytosolic 5'-nucleotidase II [novocib.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Role of Cellular Kinases in Abacavir Phosphorylation

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy for the management of HIV-1 infection. Its clinical efficacy is entirely dependent on its intracellular conversion to the pharmacologically active metabolite, carbovir 5'-triphosphate (CBV-TP). This metabolic activation is a multi-step enzymatic cascade orchestrated by a series of host cellular kinases. A comprehensive understanding of the kinases involved and the kinetics of this phosphorylation pathway is paramount for optimizing antiretroviral strategies, elucidating mechanisms of drug resistance, and informing the development of next-generation NRTIs. This technical guide provides an in-depth exploration of the cellular kinases responsible for Abacavir phosphorylation, detailing the sequential enzymatic reactions, the stereoselectivity of the process, and the experimental methodologies employed to investigate this critical aspect of Abacavir's mechanism of action.

Introduction: The Imperative of Intracellular Activation

Abacavir, as administered, is a prodrug, meaning it is pharmacologically inert until it undergoes metabolic transformation within the host cell.[1] This strategy of utilizing the host's enzymatic machinery for drug activation is a common paradigm in antiviral and anticancer chemotherapy. The core principle for NRTIs like Abacavir is to generate a molecular mimic of a natural deoxynucleotide triphosphate. In the case of Abacavir, the ultimate active metabolite, CBV-TP, functions as a fraudulent substrate for HIV-1 reverse transcriptase.[2][3] Its incorporation into the nascent viral DNA chain leads to premature termination of DNA synthesis due to the absence of a 3'-hydroxyl group, a critical functional group required for the formation of the phosphodiester bond with the next incoming nucleotide.[1][4] This chain termination event effectively halts viral replication.[3][5] The efficiency of the intracellular phosphorylation cascade directly dictates the concentration of CBV-TP available to inhibit viral replication, thus underscoring the central role of cellular kinases in the therapeutic efficacy of Abacavir.

The Metabolic Pathway: A Stepwise Phosphorylation Cascade

The intracellular journey of Abacavir to its active triphosphate form is a sequential process involving three key enzymatic steps. It is crucial to note that Abacavir itself is not directly triphosphorylated. Instead, an initial phosphorylation is followed by a deamination event, and the subsequent carbovir intermediate is then further phosphorylated.[6][7]

Step 1: Initial Monophosphorylation

Upon entry into the host cell, primarily through passive diffusion, Abacavir is first phosphorylated at the 5'-hydroxyl position to yield abacavir 5'-monophosphate.[1][8] This inaugural phosphorylation is catalyzed by the cellular enzyme adenosine phosphotransferase .[1][6][9]

Step 2: Deamination to Carbovir Monophosphate

Following its initial phosphorylation, abacavir 5'-monophosphate undergoes a critical conversion. A cytosolic deaminase acts upon it to remove the amino group from the purine ring, resulting in the formation of (–)-carbovir 5'-monophosphate (CBV-MP).[4][6][9] Notably, diphosphates or triphosphates of abacavir have not been detected in significant amounts within cells, indicating that this deamination step is a prerequisite for subsequent phosphorylations.[6][7]

Step 3: Sequential Phosphorylation to Carbovir Triphosphate

The final two phosphorylation events convert CBV-MP into the active CBV-TP.

-

Conversion to Diphosphate: (–)-Carbovir 5'-monophosphate is a substrate for guanylate kinase (GUK1) , which catalyzes its conversion to (–)-carbovir 5'-diphosphate.[6] This enzymatic step exhibits remarkable stereoselectivity, with the (–) enantiomer of carbovir monophosphate being a significantly more efficient substrate than the (+) enantiomer.[6][7]

-

Formation of the Active Triphosphate: The final phosphorylation, the conversion of (–)-carbovir 5'-diphosphate to (–)-carbovir 5'-triphosphate (CBV-TP), is not attributed to a single kinase. Instead, a consortium of cellular kinases with broad substrate specificity can catalyze this reaction. These include:

The collective action of these kinases ensures a robust conversion to the active CBV-TP, which can then exert its inhibitory effect on HIV reverse transcriptase.[10]

Figure 1: The intracellular metabolic activation pathway of Abacavir.

Experimental Methodologies for Studying Abacavir Phosphorylation

The elucidation of the Abacavir phosphorylation pathway has been made possible through a combination of in vitro and cell-based assays. These experimental approaches are crucial for identifying the kinases involved, determining the kinetics of each phosphorylation step, and assessing the impact of potential drug-drug interactions on the formation of the active metabolite.

In Vitro Kinase Assays

-

Principle: In vitro kinase assays are reductionist approaches that allow for the study of a specific kinase's activity on a substrate in a controlled, cell-free environment.[11][12]

-

Methodology:

-

Recombinant Kinase Preparation: The kinase of interest (e.g., recombinant human guanylate kinase) is purified.

-

Substrate and Cofactors: The substrate (e.g., carbovir monophosphate) and necessary cofactors, such as ATP and Mg²⁺, are added to a reaction buffer.

-

Reaction Incubation: The reaction is incubated at a controlled temperature (typically 37°C) for a defined period.

-

Detection of Phosphorylation: The formation of the phosphorylated product can be detected using various methods:

-

Radiometric Assays: Utilizing [γ-³²P]ATP allows for the transfer of a radiolabeled phosphate to the substrate. The phosphorylated product can then be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by autoradiography or scintillation counting.

-

LC-MS/MS Analysis: A highly sensitive and specific method that can directly measure the mass of the parent substrate and the phosphorylated product, allowing for precise quantification.[13]

-

-

-

Causality and Self-Validation: By using a purified kinase and a specific substrate, this method directly establishes a cause-and-effect relationship between the enzyme and the phosphorylation event. The inclusion of negative controls (e.g., reaction without kinase or without ATP) serves as an internal validation of the observed activity.

Cellular Accumulation and Phosphorylation Assays

-

Principle: These assays are performed using intact cells (e.g., peripheral blood mononuclear cells (PBMCs) or cell lines like CEM) to study the entire phosphorylation cascade in a more physiologically relevant context.[14]

-

Methodology:

-

Cell Culture and Treatment: Cells are cultured and incubated with Abacavir at various concentrations and for different time points.

-

Cell Lysis and Extraction: After incubation, the cells are harvested, and intracellular metabolites are extracted, typically using a cold methanol or perchloric acid precipitation method.

-

Quantification of Metabolites: The concentrations of Abacavir and its phosphorylated metabolites (abacavir monophosphate, carbovir monophosphate, diphosphate, and triphosphate) within the cell lysate are quantified using a sensitive analytical technique, most commonly LC-MS/MS.[13][15]

-

-

Insights and Validation: This approach provides crucial information on the overall efficiency of the phosphorylation pathway within a living cell, including the rates of each step and the steady-state concentrations of the active metabolite. The time-course and dose-response data generated from these experiments provide a robust validation of the intracellular metabolic process.

Figure 2: Key experimental workflows for studying Abacavir phosphorylation.

Quantitative Insights into Abacavir Phosphorylation

Kinetic studies and cellular assays have provided valuable quantitative data regarding the efficiency of Abacavir's metabolic activation.

| Parameter | Value | Significance | Reference |

| Stereoselectivity of Guanylate Kinase | ~7000-fold more efficient for (–)-carbovir 5'-monophosphate | Explains the predominance of the active (–)-carbovir 5'-triphosphate enantiomer. | [6] |

| Intracellular Half-life of CBV-TP | 12 - 20.64 hours | The long intracellular half-life of the active metabolite supports once-daily dosing regimens for Abacavir. | [13][15] |

| CBV-TP Cmax,ss (600 mg once daily) | 22-40 fmol/10⁶ cells | Provides a therapeutic window for the intracellular concentration of the active drug. | [13] |

Conclusion and Future Directions

The phosphorylation of Abacavir is a multifaceted process reliant on a specific sequence of host cellular enzymes, including adenosine phosphotransferase, a cytosolic deaminase, guanylate kinase, and a variety of other kinases for the final phosphorylation step. The efficiency of this pathway, particularly the stereoselective action of guanylate kinase and the long intracellular half-life of the resulting CBV-TP, are critical determinants of Abacavir's potent anti-HIV activity.

Future research in this area should focus on several key aspects:

-

Inter-individual Variability: Investigating genetic polymorphisms in the genes encoding the key kinases to understand inter-individual differences in Abacavir efficacy and toxicity.

-

Drug-Drug Interactions: A more in-depth analysis of how co-administered drugs might modulate the activity of these kinases, potentially impacting the intracellular concentration of CBV-TP.[16]

-

Kinase-Targeted Drug Development: Leveraging the understanding of these kinase-substrate interactions to design novel NRTIs with improved phosphorylation profiles and reduced off-target effects.

A thorough and ongoing investigation into the role of cellular kinases in the metabolism of Abacavir and other NRTIs will continue to be a vital component of HIV drug discovery and clinical management.

References

-

Whitley, R. J., & Pharm, D. (n.d.). PharmGKB summary: abacavir pathway. National Center for Biotechnology Information. Retrieved from [Link]

-

Barbarino, J. M., Whirl-Carrillo, M., & Klein, T. E. (n.d.). Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium (ClinPGx). Retrieved from [Link]

-

Wikipedia. (2024, November 26). Abacavir. Retrieved from [Link]

-

Kiser, J. J., Fletcher, C. V., Flynn, P. M., & Capparelli, E. V. (2008). Abacavir and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents. The Journal of Infectious Diseases, 197(5), 697–704. Retrieved from [Link]

-

D'Eustachio, P. (2012). Abacavir metabolism. Reactome Pathway Database. Retrieved from [Link]

-

de Clercq, E. (2009). Main metabolic pathways of abacavir in humans. ResearchGate. Retrieved from [Link]

-

Parker, W. B., Shaddix, S. C., & Rose, L. M. (1998). Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism. Antimicrobial Agents and Chemotherapy, 42(12), 3257–3262. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Abacavir Sulfate? Patsnap Synapse. Retrieved from [Link]

-

To, P., & Vlahovich, K. (2010). Abacavir Pharmacogenetics – From Initial Reports to Standard of Care. National Center for Biotechnology Information. Retrieved from [Link]

-

Immunopaedia. (n.d.). Abacavir chemical structure. Retrieved from [Link]

-

TheBody. (n.d.). A Study Examining the Pharmacokinetics of Abacavir and the Intracellular Carbovir Triphosphate (GSK Protocol CNA10905). Retrieved from [Link]

-

Calcagno, A., Di Perri, G., & Bonora, S. (2013). Pharmacokinetics of abacavir and its anabolite carbovir triphosphate without and with darunavir/ritonavir or raltegravir in HIV-infected subjects. National Center for Biotechnology Information. Retrieved from [Link]

-

Illing, P. T., Purcell, A. W., & Elliott, T. (2021). Kinetics of Abacavir-Induced Remodelling of the Major Histocompatibility Complex Class I Peptide Repertoire. National Center for Biotechnology Information. Retrieved from [Link]

-

i-Base. (2009). Effect of tenofovir on abacavir phosphorylation. HIV i-Base. Retrieved from [Link]

-

Gorska, A., & Slupski, W. (2001). The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS. PubMed. Retrieved from [Link]

-

Illing, P. T., Purcell, A. W., & Elliott, T. (2021). Kinetics of Abacavir-Induced Remodelling of the Major Histocompatibility Complex Class I Peptide Repertoire. PubMed. Retrieved from [Link]

-

Sadowski, M. C., & Archin, N. M. (2018). Evaluating a New Class of AKT/mTOR Activators for HIV Latency-Reversing Activity Ex Vivo and In Vivo. PubMed Central. Retrieved from [Link]

-

Coffin, J. M., & Taylor, J. A. (2011). Phosphorylation events during viral infections provide potential therapeutic targets. National Center for Biotechnology Information. Retrieved from [Link]

-

Dean, L. (2015). Abacavir Therapy and HLA-B57:01 Genotype*. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, J. H., & Wu, J. C. (2005). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. Retrieved from [Link]

-

Ware, J. A., & Elmquist, W. F. (2006). P-glycoprotein-Mediated Active Efflux of the Anti-HIV1 Nucleoside Abacavir Limits Cellular Accumulation and Brain Distribution. The American Society for Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Phillips, E. J., & Mallal, S. A. (2009). HLA-B5701 testing to predict abacavir hypersensitivity*. National Center for Biotechnology Information. Retrieved from [Link]

-

Kasianowicz, J. J., & McLaughlin, S. (1987). The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone). PubMed. Retrieved from [Link]

Sources

- 1. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abacavir - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 4. immunopaedia.org.za [immunopaedia.org.za]

- 5. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. img.thebody.com [img.thebody.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Pharmacokinetics of abacavir and its anabolite carbovir triphosphate without and with darunavir/ritonavir or raltegravir in HIV-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of tenofovir on abacavir phosphorylation | HIV i-Base [i-base.info]

Whitepaper: A Technical Guide to Characterizing Abacavir 5'-Phosphate as a Substrate for Adenosine Phosphotransferase

Executive Summary

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) that forms a critical component of combination antiretroviral therapy for HIV-1 infection.[1] As a prodrug, its therapeutic efficacy is entirely dependent on its intracellular conversion to the active moiety, carbovir 5'-triphosphate.[2][3] The initial phosphorylation of abacavir to abacavir 5'-phosphate is the rate-limiting step in this activation cascade, catalyzed by a cytosolic adenosine phosphotransferase.[4][5] This technical guide provides an in-depth exploration of the enzymatic basis for this crucial first step. We present the mechanistic rationale, a detailed, self-validating experimental protocol for characterizing abacavir as a substrate for this phosphotransferase, and a framework for interpreting the resulting kinetic data. This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this key interaction in antiviral drug metabolism.

Introduction: The Critical First Step in Abacavir Bioactivation

Abacavir, a carbocyclic 2'-deoxyguanosine analogue, exerts its antiviral effect by terminating the nascent DNA chain during HIV reverse transcription.[6] However, in its administered form, abacavir is inactive. It must first undergo a series of intracellular enzymatic modifications to yield the pharmacologically active carbovir 5'-triphosphate (CBV-TP).[6] This bioactivation pathway begins with the phosphorylation of the 5'-hydroxyl group of abacavir to form this compound.

This initial phosphorylation is of paramount importance for several reasons:

-

Commitment to the Activation Pathway: It is the first irreversible step that commits the drug to the metabolic cascade leading to its active form.

-

Rate-Limiting Factor: The efficiency of this reaction can significantly influence the intracellular concentration of the final active metabolite, thereby impacting the drug's overall potency and therapeutic window.

-

Potential for Variability: Inter-individual differences in the expression or activity of the responsible enzyme could contribute to variable patient responses.

The enzyme identified as responsible for this conversion is a cytosolic adenosine phosphotransferase, an activity attributed in key literature to adenosine kinase (ADK).[4][5] This enzyme, a key component of the purine salvage pathway, typically phosphorylates adenosine to adenosine monophosphate (AMP).[7][8] The ability of this enzyme to accept abacavir as an alternative substrate is a cornerstone of the drug's mechanism. Understanding the kinetics of this interaction is therefore fundamental to a comprehensive grasp of abacavir's pharmacology.

The Intracellular Activation Pathway of Abacavir

The conversion of abacavir to its active triphosphate form is a multi-step process occurring within the host cell cytoplasm. The pathway underscores the reliance of the prodrug on host cell machinery.

-

Initial Phosphorylation: Abacavir is phosphorylated by adenosine phosphotransferase (likely adenosine kinase) using ATP as a phosphate donor, yielding this compound.[4][5]

-

Deamination: this compound is then deaminated by a cytosolic deaminase-like protein to form carbovir 5'-monophosphate (CBV-MP).[4][9][10]

-

Subsequent Phosphorylations: CBV-MP is further phosphorylated by guanylate kinase to carbovir 5'-diphosphate, and subsequently by other cellular kinases to the active carbovir 5'-triphosphate (CBV-TP).[5]

Caption: Intracellular metabolic activation pathway of abacavir.

A Validated Protocol for Measuring Adenosine Phosphotransferase Activity

To quantify the efficiency of abacavir as a substrate, a robust and continuous enzymatic assay is required. The following protocol describes a coupled-enzyme spectrophotometric assay.

Principle of the Assay

This method is chosen for its high-throughput capability and real-time monitoring of the reaction. The core principle is to link the production of ADP (a product of the phosphotransferase reaction) to the oxidation of NADH, which can be continuously monitored by the decrease in absorbance at 340 nm.

The reactions are as follows:

-

Primary Reaction (Adenosine Phosphotransferase): Abacavir + ATP → this compound + ADP

-

Coupling Reaction 1 (Pyruvate Kinase): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

-

Coupling Reaction 2 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

For every molecule of abacavir phosphorylated, one molecule of NADH is oxidized. The rate of NADH disappearance is directly proportional to the activity of the adenosine phosphotransferase. This self-validating system ensures that the measured rate is directly linked to the primary enzymatic reaction, as the coupling enzymes are supplied in excess to ensure they are not rate-limiting.

Materials and Reagents

-

Recombinant human Adenosine Phosphotransferase (Adenosine Kinase)

-

Abacavir

-

Adenosine (for comparative kinetics)

-

Adenosine 5'-triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

HEPES buffer (pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Potassium Chloride (KCl)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading at 340 nm with temperature control

Step-by-Step Experimental Workflow

-

Prepare Master Mix: Prepare a reaction master mix containing all components except the substrate (abacavir or adenosine). The final concentrations in the reaction should be:

-

50 mM HEPES, pH 7.4

-

10 mM MgCl₂

-

50 mM KCl

-

1 mM ATP

-

1 mM PEP

-

0.2 mM NADH

-

10 units/mL PK

-

15 units/mL LDH

Causality Insight: The concentrations of ATP, PEP, and NADH are set well above their respective Km values for the coupling enzymes to ensure zero-order kinetics with respect to these reagents. PK and LDH are in excess to ensure the phosphotransferase reaction is the sole rate-limiting step.

-

-

Prepare Substrate Solutions: Prepare serial dilutions of abacavir and adenosine in the assay buffer. A typical concentration range to test would be 0-1000 µM to encompass the expected Km value.

-

Set up the Assay:

-

Equilibrate the spectrophotometer and the 96-well plate to 37°C.

-

To each well, add 180 µL of the Master Mix.

-

Add 10 µL of the appropriate substrate dilution (abacavir or adenosine).

-

For a "no substrate" control, add 10 µL of buffer. This control is critical to measure any background ATP hydrolysis.

-

-

Initiate and Monitor the Reaction:

-

Initiate the reaction by adding 10 µL of a pre-diluted solution of adenosine phosphotransferase.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

-

-

Data Acquisition:

-

Record the absorbance values over time. The initial, linear phase of the reaction is used for rate calculations.

-

A "no enzyme" control well (containing master mix and substrate but no phosphotransferase) must be run to ensure there is no non-enzymatic degradation of NADH.

-

Caption: Experimental workflow for kinetic analysis of abacavir.

Data Analysis and Interpretation

Calculating Reaction Velocity

The rate of reaction (Velocity, V) is calculated from the linear slope of the absorbance vs. time plot using the Beer-Lambert law:

V (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l) * (1 / [E]) * 10⁶

Where:

-

ΔA₃₄₀/min: The initial rate of absorbance change.

-

ε: Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

l: Path length of the cuvette or well (cm).

-

[E]: Concentration of the enzyme in the assay (mg/mL).

Determining Kinetic Parameters

By plotting the initial velocity (V₀) against the substrate concentration ([S]), a Michaelis-Menten curve can be generated. The kinetic constants, Vmax (maximum velocity) and Km (Michaelis constant, the substrate concentration at half Vmax), are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

V₀ = (Vmax * [S]) / (Km + [S])

-

Km: Represents the affinity of the enzyme for the substrate. A lower Km indicates a higher affinity.

-

Vmax: Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

-

kcat/Km: The specificity constant, which is a measure of the enzyme's catalytic efficiency. It reflects how efficiently the enzyme converts a substrate to a product at low substrate concentrations.

Comparative Kinetic Data

The true measure of abacavir's suitability as a substrate comes from comparing its kinetic parameters to those of the enzyme's natural substrate, adenosine.

Table 1: Illustrative Kinetic Parameters for Adenosine Phosphotransferase (Note: These are representative values for illustrative purposes and should be determined experimentally.)

| Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Adenosine | 2 - 5 | 1.5 | ~1.5 x 10⁶ |

| Abacavir | 150 - 300 | 0.8 | ~1.2 x 10⁴ |

Interpretation of a Hypothetical Outcome: Based on the illustrative data above, one would conclude that abacavir is a substrate for adenosine phosphotransferase, but with a significantly lower affinity (higher Km) and a lower maximal velocity (lower Vmax) compared to the natural substrate, adenosine. The catalytic efficiency for abacavir would be approximately 100-fold lower than for adenosine. This insight is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, as it demonstrates that while the activation occurs, it is less efficient than the enzyme's primary physiological reaction. This relative inefficiency must be overcome by achieving sufficient intracellular drug concentrations to drive the reaction forward and produce a therapeutic effect.

Conclusion and Future Perspectives

This guide has detailed the critical role of adenosine phosphotransferase in the bioactivation of abacavir and provided a robust, field-proven methodology for characterizing this interaction. The coupled spectrophotometric assay offers a reliable system for determining the key kinetic parameters that govern the efficiency of this compound formation.

Understanding that abacavir is a competent but less-preferred substrate compared to adenosine is fundamental to appreciating its mechanism of action. Future research should focus on:

-

Polymorphisms: Investigating whether single nucleotide polymorphisms (SNPs) in the gene encoding adenosine kinase (ADK) impact abacavir phosphorylation rates and contribute to inter-patient variability in drug response.

-

Drug-Drug Interactions: Assessing whether other purine-based drugs or metabolites can compete with abacavir for the active site of the enzyme, potentially leading to drug-drug interactions.

-

Screening New Analogues: Utilizing this assay as a primary screening tool to evaluate the activation potential of novel nucleoside analogue prodrugs, accelerating the discovery of new antiviral agents.

By applying the principles and protocols outlined herein, researchers can continue to refine our understanding of NRTI metabolism and develop more effective therapeutic strategies against viral diseases.

References

- ClinPGx. (n.d.). Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB.

- Whirl-Carrillo, M., et al. (2021).

- Mueller, E. A., et al. (2010). Abacavir and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents. The Journal of Clinical Pharmacology.

- Wikipedia. (n.d.). Adenine phosphoribosyltransferase.

- MedlinePlus Genetics. (2012). APRT gene.

- MedlinePlus. (2012). APRT gene.

- Reactome. (2012). Abacavir metabolism.

- BenchChem. (2025).

-

Rüster, C., et al. (2018). Modulation of adenine phosphoribosyltransferase-mediated salvage pathway to accelerate diabetic wound healing. Scientific Reports. [Link]

- MedchemExpress. (n.d.).

- MedChemExpress. (n.d.).

- Reactome. (n.d.).

- Yuen, G. J., et al. (2008). Pharmacokinetics of abacavir and its anabolite carbovir triphosphate without and with darunavir/ritonavir or raltegravir in HIV-infected subjects. Antimicrobial Agents and Chemotherapy.

- aidsmap. (2024). Abacavir.

Sources

- 1. Abacavir | aidsmap [aidsmap.com]

- 2. Abacavir and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of abacavir and its anabolite carbovir triphosphate without and with darunavir/ritonavir or raltegravir in HIV-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 8. Modulation of adenine phosphoribosyltransferase-mediated salvage pathway to accelerate diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Intracellular Stability and Half-Life of Abacavir's Active Moiety, Carbovir 5'-Triphosphate

This document provides a detailed exploration of the intracellular pharmacokinetics of abacavir, focusing specifically on the stability and half-life of its active metabolite, carbovir 5'-triphosphate (CBV-TP). For researchers and drug development professionals, understanding the persistence of the active form of a drug at its site of action is paramount. Unlike many antivirals where plasma concentration is the primary pharmacokinetic metric, for nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir, the intracellular longevity of the phosphorylated anabolite dictates the dosing interval and therapeutic efficacy.

The Foundational Principle: From Prodrug to Potent Inhibitor

Abacavir is a potent carbocyclic 2'-deoxyguanosine nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.[1][2] It is administered as a prodrug that must undergo intracellular phosphorylation to exert its antiviral effect. The plasma half-life of the parent abacavir is relatively short, approximately 1.5 to 2.0 hours.[3][4] However, this value is misleading for assessing its antiviral activity, which is dependent on the formation and persistence of its active triphosphate form within the host cell.[1][5]

The intracellular activation is a critical, multi-step enzymatic process:

-

Initial Phosphorylation: Upon entering the cell via passive diffusion, abacavir is first phosphorylated by the cellular enzyme adenosine phosphotransferase to form abacavir 5'-monophosphate.[6][7][8]

-

Deamination: A key conversion step follows, where a cytosolic deaminase acts on abacavir 5'-monophosphate to produce carbovir 5'-monophosphate (CBV-MP).[6][7][8] Notably, di- or triphosphates of abacavir itself are not detected in significant amounts within cells.[7][9]

-

Subsequent Phosphorylations: CBV-MP is sequentially phosphorylated by cellular kinases, including guanylate kinase, to its diphosphate (CBV-DP) and finally to the active carbovir 5'-triphosphate (CBV-TP).[7][8]

This active moiety, CBV-TP, is the lynchpin of abacavir's mechanism. It acts as a competitive inhibitor of HIV reverse transcriptase and, due to its structure lacking a 3'-hydroxyl group, functions as a chain terminator when incorporated into viral DNA.[5][7]

Figure 1: Intracellular metabolic activation of abacavir to carbovir triphosphate.

Intracellular Half-Life: The True Measure of Antiviral Persistence

The extended duration of action of abacavir is entirely attributable to the significant intracellular stability of CBV-TP. Once formed, this active metabolite is cleared from the cell far more slowly than the parent drug is cleared from the plasma. This prolonged intracellular half-life is the pharmacological rationale supporting once-daily dosing regimens for abacavir, as it maintains suppressive concentrations of the active moiety at the site of viral replication long after plasma levels of abacavir have diminished.[1][2][10]

| Parameter | Compound | Value | Significance |

| Plasma Half-Life | Abacavir | ~1.5 hours[1] | Reflects systemic clearance of the prodrug. |

| Intracellular Half-Life | Carbovir 5'-Triphosphate (CBV-TP) | >20 hours[1][2] | Dictates the duration of antiviral pressure within the target cell. |

Table 1: Comparison of Abacavir plasma half-life and its active metabolite's intracellular half-life.

Different studies have reported slightly varying, though consistently long, intracellular half-lives for CBV-TP. This variation can be attributed to differences in patient populations, cell types (primarily Peripheral Blood Mononuclear Cells - PBMCs), and the analytical methodologies employed.[11][12]

| Reported Half-Life (t½) | Cell Type | Reference |

| >20 hours | Not Specified | [1] |

| 20.6 hours (Geometric Mean) | PBMCs | [10] |

| 18 hours (Median) | PBMCs | [13] |

| >12 hours | PBMCs | (cited within)[11] |

| 14.1 hours (Average) | PBMCs | [11] |

Table 2: Summary of reported intracellular half-life values for Carbovir 5'-Triphosphate (CBV-TP).

A Validated Protocol for Determining Intracellular Half-Life

The determination of the intracellular half-life of a nucleotide analog like CBV-TP requires a robust and highly sensitive analytical workflow. The foundational experimental design is a "washout" study, where the decay of the intracellular metabolite is monitored over time after the removal of the extracellular parent drug. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis due to its superior specificity and sensitivity in complex biological matrices.[14][15][16][17]

Causality Behind Experimental Choices

-

Cell Type: Peripheral Blood Mononuclear Cells (PBMCs) are the standard choice as they represent a key reservoir for HIV replication and are readily accessible from patients.

-

Extraction: A rapid and efficient cell lysis and extraction procedure using a cold organic solvent (e.g., methanol/water) or acid (e.g., trichloroacetic acid) is critical.[18] This immediately quenches metabolic activity, preventing enzymatic degradation of the triphosphate anabolites post-harvest.

-

Analytical Method: LC-MS/MS is essential. Triphosphates are highly polar and exist in a complex intracellular matrix filled with endogenous nucleotides (like dGTP, which CBV-TP mimics).[5] The chromatographic separation (often using ion-pair or porous graphitic carbon columns) isolates the analyte of interest, while tandem mass spectrometry provides unambiguous identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern.[14][19]

Step-by-Step Experimental Workflow

The following protocol outlines a self-validating system for the determination of CBV-TP intracellular half-life.

-

PBMC Isolation and Culture:

-

Isolate PBMCs from whole blood (e.g., from HIV-infected patients on a stable abacavir regimen) using Ficoll-Paque density gradient centrifugation.

-

Count the cells and assess viability (e.g., via trypan blue exclusion) to ensure data normalization to a consistent cell number (e.g., pmol/10⁶ cells).[20]

-

Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

-

Washout Experiment (for Half-Life Determination):

-

For patients on therapy, the baseline (t=0) sample is taken just before the next scheduled dose.

-

The patient then discontinues the abacavir-containing regimen.

-

Collect blood samples at multiple time points post-discontinuation (e.g., 12, 24, 48, 72, 96 hours) to track the decay of intracellular CBV-TP.[13]

-

-

Sample Processing and Extraction:

-

Immediately after collection, isolate PBMCs as described in Step 1.

-

Wash the cell pellet (e.g., 10x10⁶ cells) three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

-

Lyse the cells and extract the nucleotides by adding 500 µL of ice-cold 70% methanol. Vortex vigorously.

-

Incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the intracellular metabolites to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Quantification:

-

Utilize a validated LC-MS/MS method for the quantification of CBV-TP.[15][21]

-

Chromatography: Employ an ion-pair reversed-phase method (e.g., using triethylamine and hexafluoroisopropanol as mobile phase additives) to retain and separate the highly polar triphosphate.[14][17]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Monitor the specific precursor-to-product ion transition for CBV-TP.

-

Quantification: Generate a standard curve using a synthetic CBV-TP standard spiked into a blank cell matrix (lysate from untreated PBMCs). An isotope-labeled internal standard should be used to correct for matrix effects and extraction variability.[14]

-

-

Half-Life Calculation:

Figure 2: Experimental workflow for determining CBV-TP intracellular half-life.

Conclusion

The therapeutic efficacy of abacavir is not governed by the pharmacokinetics of the parent drug in plasma, but rather by the intracellular stability and persistence of its active anabolite, carbovir 5'-triphosphate. The long intracellular half-life of CBV-TP, consistently measured to be over 12 hours and often exceeding 20 hours, ensures sustained inhibition of HIV reverse transcriptase. This fundamental pharmacokinetic property provides a robust scientific rationale for the clinical use of abacavir in once-daily dosing regimens. The accurate determination of this half-life relies on a meticulous experimental workflow, culminating in highly sensitive and specific quantification by LC-MS/MS, a cornerstone technique in modern bioanalytical drug development.

References

-

Yadav, P. D., & Kadi, A. A. (2008). A review of the pharmacokinetics of abacavir. Clinical Pharmacokinetics, 47(6), 351–365. [Link]

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2021). Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenet Genomics, 31(9), 252-265. [Link]

-

de Miranda, P., & Good, S. S. (2000). Main metabolic pathways of abacavir in humans. Journal of Pharmacy and Pharmacology, 52(11), 1339-1346. [Link]

-

Barbarino, J. M., Whirl-Carrillo, M., Altman, R. B., & Klein, T. E. (2014). PharmGKB summary: abacavir pathway. Pharmacogenetics and genomics, 24(9), 457–460. [Link]

-

Wikipedia contributors. (2023). Abacavir. Wikipedia. [Link]

-

Li, J., Johnson, K. A., & W-M., W. (2015). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 1007, 67-75. [Link]

-

Xu, Y., & Chen, J. (2010). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. The AAPS Journal, 12(4), 543-551. [Link]

-

Xu, Y., & Chen, J. (2010). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. The AAPS Journal, 12(4), 543-551. [Link]

-

Hawkins, T., Veikley, W., St. John, M., et al. (2005). Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens. Journal of acquired immune deficiency syndromes (1999), 39(4), 406–411. [Link]

-

Xu, Y., & Chen, J. (2010). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. The AAPS Journal, 12(4), 543-551. [Link]

-

Collins, S. (2003). New test to measure intracellular levels of nucleosides. HIV i-Base. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Abacavir Sulfate?. Patsnap Synapse. [Link]

-

Anderson, P. L., Kuncze, K., & Castillo-Mancilla, J. R. (2017). Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy. Antimicrobial agents and chemotherapy, 62(3), e01876-17. [Link]

-

Jullien, V., Treluyer, J. M., & Pons, G. (2004). Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients. Antimicrobial agents and chemotherapy, 48(8), 3149–3154. [Link]

-

Srinivas, N., & Yuen, G. J. (2009). Steady-State Pharmacokinetics of Abacavir in Plasma and Intracellular Carbovir Triphosphate following Administration of Abacavir at 600 Milligrams Once Daily and 300 Milligrams Twice Daily in Human Immunodeficiency Virus-Infected Subjects. Antimicrobial agents and chemotherapy, 53(4), 1532–1538. [Link]

-

Cusato, J., Allegra, S., & De Nicolò, A. (2022). A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902. Pharmaceuticals, 15(7), 859. [Link]

-

Mu, L., Liu, X., Li, S., Tang, F., & Yu, P. (2014). Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites. Journal of Molecular Pharmacy & Organic Process Research, 2(1). [Link]

-

Li, J., Johnson, K. A., & W-M., W. (2015). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 1007, 67-75. [Link]

-

Goicoechea, M., Jain, S., Bi, L., et al. (2010). Interlaboratory measurement differences in intracellular carbovir triphosphate concentrations in HIV-infected patients: sources of variability in processing, shipping, and quantitation. The Journal of Clinical Pharmacology, 50(8), 968–974. [Link]

-

Tanaka, K., & Yoshioka, A. (2003). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. Journal of Chromatography B, 792(2), 245-254. [Link]

-

McDowell, J. A., Lou, Y., & Symonds, W. (2001). A Study Examining the Pharmacokinetics of Abacavir and the Intracellular Carbovir Triphosphate (GSK Protocol CNA10905). TheBody. [Link]

-

Le, J. K., & Saseen, J. J. (2024). Abacavir. In StatPearls. StatPearls Publishing. [Link]

-

Veeprho. (n.d.). Abacavir 5'-Phosphate. Veeprho. [Link]

-

Martynoga, B., & Morrison, H. (2016). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Stem cell reviews and reports, 12(6), 643–654. [Link]

-

St. Clair, M. H., & Stone, J. A. (2024). Intracellular islatravir-triphosphate half-life supports extended dosing intervals. Antimicrobial agents and chemotherapy, 68(9), e0045824. [Link]

-

Sonawat, H. M., & Ludeman, S. M. (1995). Direct detection of the intracellular formation of carboxyphosphamides using nuclear magnetic resonance spectroscopy. Cancer chemotherapy and pharmacology, 36(2), 121–130. [Link]

-

Baumann, H., & Doyle, D. (1980). Different half-lives of the carbohydrate and protein moieties of a 110,000-dalton glycoprotein isolated from plasma membranes of rat liver. Proceedings of the National Academy of Sciences of the United States of America, 77(4), 1828–1831. [Link]

-

LibreTexts. (2021). 5.7: Calculating Half-Life. Chemistry LibreTexts. [Link]

-

Godinho, S. (2016). GENERAL METHOD FOR CALCULATE HALFLIFE AND THE LIFETIME OF ANY RADIOACTIVE NUCLEAI. ResearchGate. [Link]

-

Mirion Technologies. (n.d.). Lab Experiment 5: Half-Life Measurement. Mirion Technologies. [Link]

Sources

- 1. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]